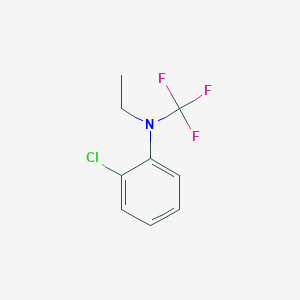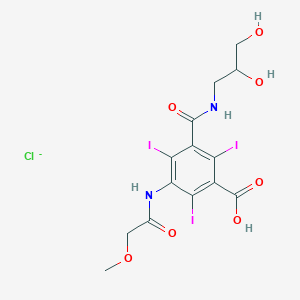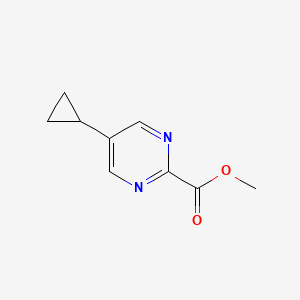
Methyl 5-cyclopropylpyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyclopropylpyrimidine-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H10N2O2 It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 5-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopropylpyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethyl cyanoacetate, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyclopropylpyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include cyclopropyl-substituted pyrimidine derivatives, alcohols, and various substituted pyrimidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-cyclopropylpyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-cyclopropylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to effects such as reduced inflammation or cell proliferation.
Comparison with Similar Compounds
- Methyl 2-cyclopropylpyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
Comparison: Methyl 5-cyclopropylpyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
CAS No. |
1459748-97-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 5-cyclopropylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)8-10-4-7(5-11-8)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
AMGUTPLUDXZKKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


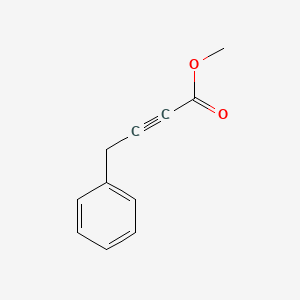
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
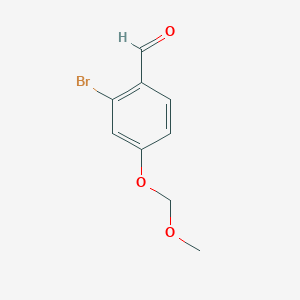
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
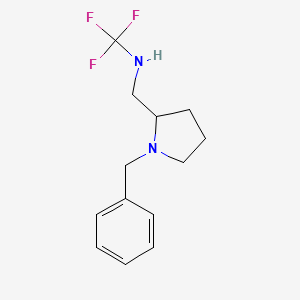

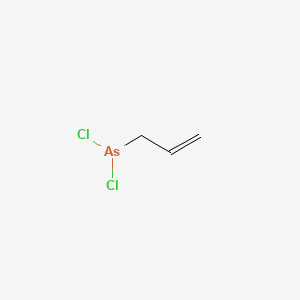

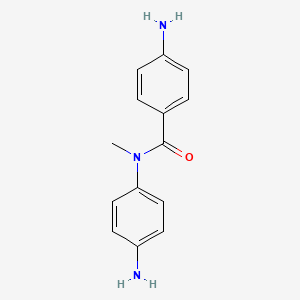
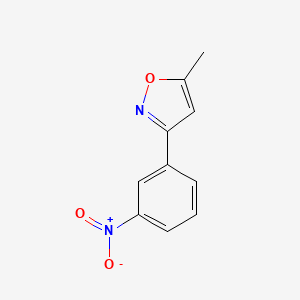
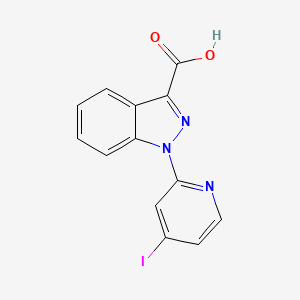
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
